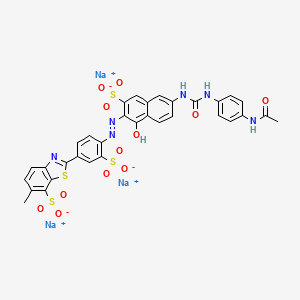
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound. It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, acetylamino, and diazenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves multiple steps. The process typically starts with the preparation of the benzothiazole ring, followed by the introduction of sulfonic acid groups. The acetylamino and diazenyl groups are then added through a series of reactions involving specific reagents and catalysts. The final step involves the formation of the sodium salt, which is achieved by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and diazenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives. These products are often used as intermediates in the synthesis of other complex molecules.
Aplicaciones Científicas De Investigación
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. The sulfonic acid and diazenyl groups play a crucial role in these interactions, facilitating the binding and subsequent biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzothiazolesulfonic acid: A simpler analog with similar sulfonic acid functionality.
Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-: Another compound with acetylamino and sulfonyl groups.
Uniqueness
Trisodium 2-(4-((6-((((4-(acetamido)phenyl)amino)carbonyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Propiedades
Número CAS |
6417-31-8 |
|---|---|
Fórmula molecular |
C33H23N6Na3O12S4 |
Peso molecular |
892.8 g/mol |
Nombre IUPAC |
trisodium;2-[4-[[6-[(4-acetamidophenyl)carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H26N6O12S4.3Na/c1-16-3-11-25-30(31(16)55(49,50)51)52-32(37-25)18-4-12-24(26(14-18)53(43,44)45)38-39-28-27(54(46,47)48)15-19-13-22(9-10-23(19)29(28)41)36-33(42)35-21-7-5-20(6-8-21)34-17(2)40;;;/h3-15,41H,1-2H3,(H,34,40)(H2,35,36,42)(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
Clave InChI |
JWFOTJIXWCVMRP-UHFFFAOYSA-K |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC4=C(C=C5C=C(C=CC5=C4O)NC(=O)NC6=CC=C(C=C6)NC(=O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| 6417-31-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















